molecular formula C25H31N5O3 B2817257 N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922556-67-0

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2817257
CAS RN: 922556-67-0
M. Wt: 449.555
InChI Key: RFNMCYJMZPHYQQ-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
BenchChem offers high-quality N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Method Development

A study by Arayne et al. (2010) developed a simple and rapid HPLC method for the separation and determination of piracetam and its four impurities, showcasing the application of HPLC in pharmaceutical analysis. This methodology could be applicable for analyzing the purity and identifying impurities of complex compounds like N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide in pharmaceutical formulations (Arayne et al., 2010).

Synthesis and Biological Evaluation of Analogs

Barlow et al. (1991) described the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as kappa-opioid agonists, indicating the process of designing and evaluating compounds for potential therapeutic uses. Such studies could inform the development of derivatives of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide for specific biological targets (Barlow et al., 1991).

Antiallergic Agents Development

Menciu et al. (1999) focused on new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents, demonstrating the exploration of novel compounds for treating allergies. This research highlights the potential for developing new therapeutic agents from structurally complex molecules (Menciu et al., 1999).

Fluorinated Derivative Synthesis

Kuznecovs et al. (2020) investigated the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, illustrating the chemical modification of compounds to enhance their pharmacological profile. Similar approaches could be applied to modify the structure of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide for better efficacy or specificity (Kuznecovs et al., 2020).

HIV-1 Replication Inhibitors

Che et al. (2015) designed and synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, showcasing the potential of complex organic compounds in antiviral research. This suggests a pathway for investigating the antiviral properties of related compounds (Che et al., 2015).

properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-17(31)27-20-6-5-7-21(15-20)28-25(33)24(32)26-16-23(30-11-3-4-12-30)18-8-9-22-19(14-18)10-13-29(22)2/h5-9,14-15,23H,3-4,10-13,16H2,1-2H3,(H,26,32)(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNMCYJMZPHYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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